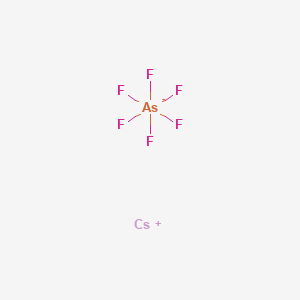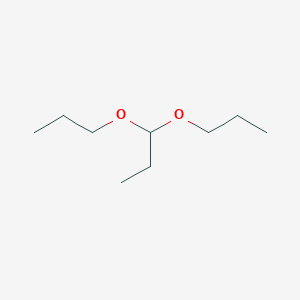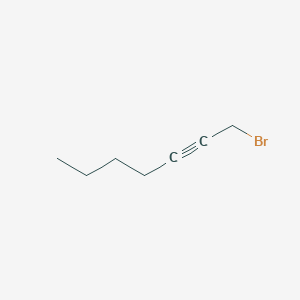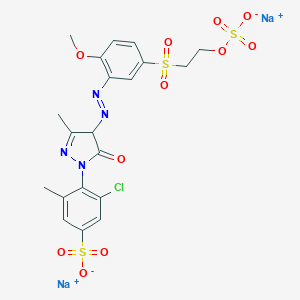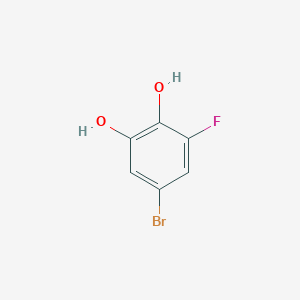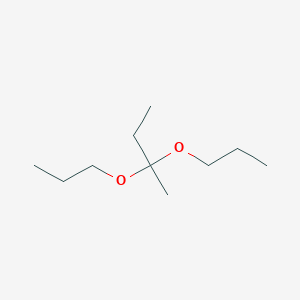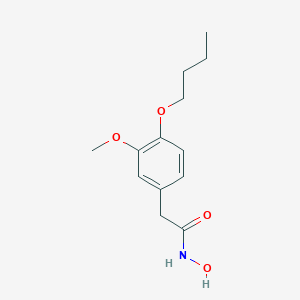
2-(2-Butenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butenyl)phenol, also known as Eugenol, is a naturally occurring compound found in various plants such as cloves, cinnamon, and bay leaves. It has been used in traditional medicine for centuries due to its analgesic, anti-inflammatory, and antimicrobial properties. In recent years, 2-(2-Butenyl)phenol has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of 2-(2-Butenyl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in pain, inflammation, and microbial growth. It also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
2-(2-Butenyl)phenol has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Butenyl)phenol in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. It is also relatively easy to obtain and can be synthesized from readily available materials. However, its limitations include its instability in certain conditions, such as high temperature and pH, and its potential to interfere with the activity of other compounds in the experiment.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Butenyl)phenol. One area of interest is its potential applications in cancer treatment. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Another area of interest is its potential use as a natural food preservative. It has been shown to have antimicrobial activity against various foodborne pathogens, such as Salmonella and E. coli. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2-(2-Butenyl)phenol can be synthesized from eugenol-rich essential oils extracted from plants such as cloves, cinnamon, and bay leaves. The extraction process involves steam distillation, followed by separation and purification of the essential oil. The eugenol-rich essential oil can then be converted to 2-(2-Butenyl)phenol through various chemical reactions such as oxidation, reduction, and methylation.
Wissenschaftliche Forschungsanwendungen
2-(2-Butenyl)phenol has been extensively studied for its potential applications in medicine, agriculture, and food industry. In medicine, it has shown promising results as an analgesic, anti-inflammatory, and antimicrobial agent. It has been used in the treatment of various conditions such as dental pain, arthritis, and bacterial infections. In agriculture, it has been used as a natural pesticide and insect repellent. In the food industry, it has been used as a flavoring agent and preservative.
Eigenschaften
CAS-Nummer |
18448-88-9 |
|---|---|
Produktname |
2-(2-Butenyl)phenol |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
VOYINLLVQMIKBT-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1=CC=CC=C1O |
SMILES |
CC=CCC1=CC=CC=C1O |
Kanonische SMILES |
CC=CCC1=CC=CC=C1O |
Synonyme |
Nsc19677 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



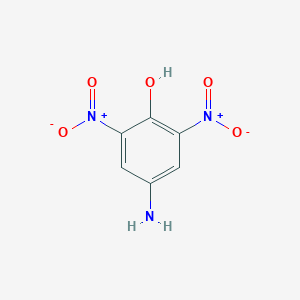
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
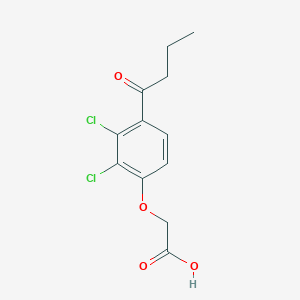
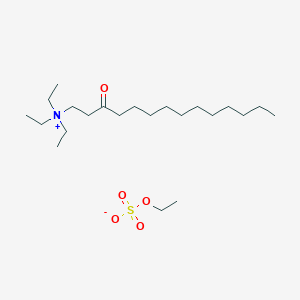
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
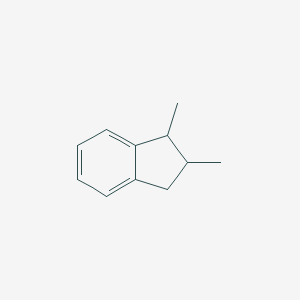
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
